molecular formula C6H4N2OS B11466649 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one CAS No. 32278-38-9

7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11466649
CAS No.: 32278-38-9
M. Wt: 152.18 g/mol
InChI Key: RJNRPLUDGBXSTI-UHFFFAOYSA-N
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Description

7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their wide range of pharmacological properties, including antipsychotic, anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one typically involves the cyclization of 2-aminothiazoles with various electrophilic reagents. One efficient method is the reaction of 2-aminothiazoles with fluorinated alkynoates under transition-metal-free conditions, resulting in good to excellent yields . Another approach involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes .

Industrial Production Methods: Industrial production of this compound may utilize scalable one-pot reactions that offer high yields and regioselectivity. These methods often employ readily available starting materials and mild reaction conditions to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolo[3,2-a]pyrimidin-7-ol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidin-3-ones
  • Oxazolo[3,2-a]pyrimidin-7-ones
  • Thiazolo[3,2-b]triazoles

Comparison: 7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one stands out due to its unique structural features and diverse biological activities. Compared to thiazolo[3,2-a]pyrimidin-3-ones, it exhibits different reactivity and pharmacological profiles. Oxazolo[3,2-a]pyrimidin-7-ones share some similarities but differ in their oxygen-containing ring, which affects their chemical properties and biological activities .

Properties

CAS No.

32278-38-9

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C6H4N2OS/c9-5-1-2-8-3-4-10-6(8)7-5/h1-4H

InChI Key

RJNRPLUDGBXSTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CSC2=NC1=O

Origin of Product

United States

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